Cyclocymopol
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Overview
Description
Cyclocymopol is a brominated monocyclic monoterpene hydroquinone isolated from the green alga Cymopolia barbata. This compound has garnered interest due to its unique structure and potential biological activities, including antibacterial and cytotoxic properties .
Preparation Methods
The synthesis of cyclocymopol involves a series of steps starting from appropriately protected bromohydroquinone derivatives. The key steps include:
Monogeranylation: This involves the coupling of 2,5-dibromohydroquinone bismethoxymethyl ether with geranyl bromide to form cymopol bismethoxymethyl ether.
Brominative Cyclization: The cymopol bismethoxymethyl ether undergoes brominative cyclization with 2,4,4,6-tetrabromocyclohexadienone to form this compound dimethyl ether.
Oxidative Demethylation and Reduction: The this compound dimethyl ether is then subjected to oxidative demethylation using ceric ammonium nitrate or silver dipicolinate, followed by reduction with sodium hydrosulfite to yield this compound.
Chemical Reactions Analysis
Cyclocymopol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using sodium hydrosulfite.
Substitution: Brominative cyclization is a key substitution reaction in the synthesis of this compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying brominated hydroquinones.
Mechanism of Action
The mechanism of action of cyclocymopol involves its interaction with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to act as a free radical scavenger, preventing oxidative damage .
Comparison with Similar Compounds
Cyclocymopol is compared with other brominated monocyclic monoterpene hydroquinones, such as:
Cymopol: Another compound isolated from Cymopolia barbata, differing in its substitution pattern.
Bromophenols: These compounds share similar brominated structures but differ in their biological activities and reactivity.
This compound stands out due to its unique combination of bromination and monoterpene hydroquinone structure, which contributes to its distinct biological activities .
Properties
CAS No. |
62008-15-5 |
---|---|
Molecular Formula |
C16H20Br2O2 |
Molecular Weight |
404.14 g/mol |
IUPAC Name |
2-bromo-5-[[(1S,3R)-3-bromo-2,2-dimethyl-6-methylidenecyclohexyl]methyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H20Br2O2/c1-9-4-5-15(18)16(2,3)11(9)6-10-7-14(20)12(17)8-13(10)19/h7-8,11,15,19-20H,1,4-6H2,2-3H3/t11-,15+/m0/s1 |
InChI Key |
OVQUXMIHRFSOJM-XHDPSFHLSA-N |
Isomeric SMILES |
CC1([C@@H](CCC(=C)[C@@H]1CC2=CC(=C(C=C2O)Br)O)Br)C |
Canonical SMILES |
CC1(C(CCC(=C)C1CC2=CC(=C(C=C2O)Br)O)Br)C |
Origin of Product |
United States |
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